molecular formula C9H6F3NOS B6327673 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene CAS No. 61386-59-2

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene

Cat. No.: B6327673
CAS No.: 61386-59-2
M. Wt: 233.21 g/mol
InChI Key: NJVFXWJWUKLIIO-UHFFFAOYSA-N
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Description

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene is an organic compound with a unique structure that includes an isocyanate group, a methylsulfanyl group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene typically involves the reaction of 4-amino-1-(methylsulfanyl)-2-(trifluoromethyl)benzene with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

4-amino-1-(methylsulfanyl)-2-(trifluoromethyl)benzene+phosgeneThis compound+HCl\text{4-amino-1-(methylsulfanyl)-2-(trifluoromethyl)benzene} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 4-amino-1-(methylsulfanyl)-2-(trifluoromethyl)benzene+phosgene→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to phosgene and other hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Substitution Reactions: The methylsulfanyl group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Oxidizing Agents: Such as hydrogen peroxide, can oxidize the methylsulfanyl group.

Major Products

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Sulfoxides and Sulfones: Formed from the oxidation of the methylsulfanyl group.

Scientific Research Applications

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and coatings due to its reactive isocyanate group.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Agricultural Chemistry: May be used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is exploited in various applications, such as cross-linking in polymers and the formation of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isocyanato-1-(methylsulfonyl)piperidine
  • 4-Isocyanato-1-methyl-1H-pyrazole

Uniqueness

4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene is unique due to the presence of both a trifluoromethyl group and a methylsulfanyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to similar compounds.

Properties

IUPAC Name

4-isocyanato-1-methylsulfanyl-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c1-15-8-3-2-6(13-5-14)4-7(8)9(10,11)12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVFXWJWUKLIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)N=C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10605005
Record name 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61386-59-2
Record name 4-Isocyanato-1-(methylsulfanyl)-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10605005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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